molecular formula C5H3FN2O2 B095595 2-Fluoro-4-nitropyridine CAS No. 18614-46-5

2-Fluoro-4-nitropyridine

Cat. No. B095595
CAS RN: 18614-46-5
M. Wt: 142.09 g/mol
InChI Key: BOGKTBKWDIUAGK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitropyridine is a compound that has been the subject of various synthetic methods due to its potential applications in pharmaceuticals and radiopharmaceuticals. The compound is characterized by the presence of a fluorine atom at the second position and a nitro group at the fourth position on the pyridine ring. This structure poses certain challenges for synthesis, particularly due to the electron-rich nature of the pyridine ring which complicates nucleophilic fluorination, especially at the meta position .

Synthesis Analysis

The synthesis of meta-substituted fluoropyridines, such as 2-fluoro-4-nitropyridine, has been achieved through innovative approaches. One method involves the direct fluorination of pyridine N-oxides. For instance, 3-bromo-4-nitropyridine N-oxide was fluorinated to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature. This intermediate was then converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another synthesis route reported the use of tetrabutylammonium fluoride (TBAF) to mediate the fluorodenitration of nitropyridines under mild conditions, which is applicable to 2- or 4-nitro-substituted pyridines . Additionally, a novel synthetic pathway involving Ireland-Claisen and aza-Cope rearrangements has been developed to produce 4-fluoropyridines, which could potentially be adapted for the synthesis of 2-fluoro-4-nitropyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-fluoro-4-nitropyridine is not explicitly detailed in the provided papers. However, the general structure of pyridines and their derivatives, including the position of substituents, can be inferred from the synthetic methods and the reactivity of the compounds. The presence of electron-withdrawing groups such as the nitro group influences the reactivity and the electronic properties of the pyridine ring .

Chemical Reactions Analysis

The chemical reactivity of 2-fluoro-4-nitropyridine derivatives is influenced by the substituents on the pyridine ring. The electron-withdrawing nitro group can facilitate certain reactions, such as the fluorodenitration reaction mediated by TBAF . The synthesis of related compounds, such as 2-amino-5-fluoropyridine, involves multiple steps including nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis . The gas phase fluorination of 2-aminopyridine to form 2-fluoropyridine has also been studied theoretically, providing insights into the reaction mechanisms and the influence of the substituents on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-nitropyridine are not directly discussed in the provided papers. However, the properties of fluorinated pyridines in general can be deduced to some extent. Fluorinated pyridines are known for their increased stability and potential biological activity, making them valuable in pharmaceutical applications. The introduction of fluorine can also affect the acidity, basicity, and lipophilicity of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic properties . The synthesis methods described in the papers aim to optimize yields and purity, which are critical factors for the practical application of these compounds .

Scientific Research Applications

  • Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines : Kuduk, Dipardo, and Bock (2005) reported an efficient method for synthesizing fluoropyridines through a fluorodenitration reaction involving 2- or 4-nitro-substituted pyridines, including 2-fluoro-4-nitropyridine. This method also allowed for hydroxy- and methoxydenitration under mild conditions (Kuduk, Dipardo, & Bock, 2005).

  • Development of Pyridine Nucleosides : Nesnow and Heidelberger (1975) isolated 4-amino-5-fluoro-2-pyridone from the reduction of 5-fluoro-2-methoxy-4-nitropyridine-N-oxide. This compound was used to develop blocked nucleosides and their derivatives, which are potentially significant in pharmaceutical research (Nesnow & Heidelberger, 1975).

  • Synthesis of Aminopyridines : Culshaw et al. (2012) described an efficient method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and amines, highlighting the versatility of nitropyridines in chemical synthesis (Culshaw et al., 2012).

  • Fluorinated Heterocyclic Compounds : Leznoff et al. (1985) synthesized 4-fluoro-2-pyridone by cleaving the ether of 4-fluoro-2-methoxypyridine, demonstrating the adaptability of fluoro-nitropyridines in creating heterocyclic compounds (Leznoff, Svirskaya, Yedidia, & Miller, 1985).

  • Application in Antibacterial Agents : Matsumoto et al. (1984) explored the synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent, indicating the potential of fluoro-nitropyridines in developing novel antibacterial compounds (Matsumoto et al., 1984).

  • Development of Radiofluorination Techniques : Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxide to produce meta fluorinated pyridine, which was applied in labelling with fluorine-18, a technique relevant in radiopharmaceuticals (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).

  • Determination of Protein Structures : Toniolo et al. (1972) used 2-fluoro-3-nitropyridine to react with cysteinyl residues for the analytical determination of thiol groups in peptides, showcasing its application in biochemistry (Toniolo, Nisato, Biondi, & Signor, 1972).

Safety And Hazards

2-Fluoro-4-nitropyridine is classified as dangerous according to the GHS06 signal word . The hazard statements associated with the compound include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

properties

IUPAC Name

2-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGKTBKWDIUAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376490
Record name 2-fluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitropyridine

CAS RN

18614-46-5
Record name 2-fluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Umemoto, G Tomizawa - The Journal of Organic Chemistry, 1989 - ACS Publications
JV-Fluoropyridinium salts with either BF4~, SbF6~, or PF6" as a counteranion were treated with excess base such as triethylamine at room temperature to give 2-fluoropyridine in good …
Number of citations: 83 pubs.acs.org
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
MD Mandler, N Suss, A Ramirez, CA Farley… - Organic …, 2022 - ACS Publications
… We decided to test the limits of this competition in the electrophile scope by using 2-fluoro-4-nitropyridine, which is more primed for S N Ar than 2a, yet that substrate afforded 5u in a …
Number of citations: 3 pubs.acs.org
M Monier, D Abdel-Latif, A El-Mekabaty… - Current Organic …, 2019 - ingentaconnect.com
… [73] 2fluoro-4-nitropyridine in five steps. Refluxing of 149 with thionyl chloride in a mixture of dichloromethane and DMF yielded the chlorination product 150. Amination of 150 through …
Number of citations: 25 www.ingentaconnect.com
GW Harbottle, N Feeder, KR Gibson, M Glossop… - Tetrahedron letters, 2007 - Elsevier
… Pyrimidinone 2 was prepared in five steps from 2-fluoro-4-nitropyridine as reported by Rewcastle et al. Chlorination with thionyl chloride yielded reactive aryl chloride 3. Nucleophilic …
Number of citations: 7 www.sciencedirect.com
T Talik, Z Talik - Rocz. Chem, 1967
Number of citations: 6

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